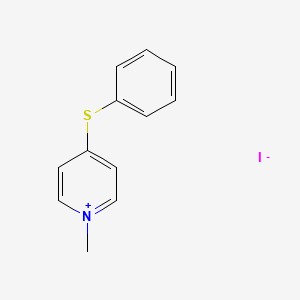
1-Methyl-4-(phenylthio)pyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(phenylthio)pyridinium iodide is a pyridinium salt with a unique structure that includes a phenylthio group attached to the pyridinium ring
Preparation Methods
The synthesis of 1-Methyl-4-(phenylthio)pyridinium iodide typically involves the reaction of 4-methylpyridine with phenylthiol in the presence of an iodinating agent. The reaction conditions often include the use of solvents such as 2-propanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(phenylthio)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(phenylthio)pyridinium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its use in imaging techniques.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(phenylthio)pyridinium iodide involves its interaction with cellular components. It can interfere with oxidative phosphorylation in mitochondria, leading to the inhibition of complex I and depletion of ATP, ultimately causing cell death . This mechanism is particularly relevant in studies of neurotoxicity and neurodegenerative diseases.
Comparison with Similar Compounds
1-Methyl-4-(phenylthio)pyridinium iodide can be compared with other pyridinium salts, such as:
1-Methyl-4-phenylpyridinium iodide: Known for its neurotoxic properties and use in Parkinson’s disease research.
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: Used as a probe for micropolarity determinations.
2-(2-(4-Hydroxy-phenyl)-vinyl)-1-methyl-pyridinium iodide:
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific research and industrial uses.
Properties
CAS No. |
73840-42-3 |
|---|---|
Molecular Formula |
C12H12INS |
Molecular Weight |
329.20 g/mol |
IUPAC Name |
1-methyl-4-phenylsulfanylpyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12NS.HI/c1-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChI Key |
IQDNSAKKVJFFPE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)SC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















